tert-Butyldimethylsilyl chloroacetate
Overview
Description
Tert-Butyldimethylsilyl chloroacetate is an organosilicon compound . It has a linear formula of ClCH2CO2Si(CH3)2C(CH3)3 . The molecular weight of this compound is 208.76 .
Synthesis Analysis
Tert-Butyldimethylsilyl chloride reacts with alcohols to form silane and is used to synthesize prostaglandins, certain antibiotics, lovastatin and simvastatin .Molecular Structure Analysis
The IUPAC Standard InChI for tert-Butyldimethylsilyl chloroacetate is InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 . The IUPAC Standard InChIKey is RUQHLZVDTNJVOW-UHFFFAOYSA-N .Chemical Reactions Analysis
As a hydroxyl protectant in organic synthesis, derivated reagents are used for analysis and preparation . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .Physical And Chemical Properties Analysis
The compound has a refractive index n20/D of 1.437 (lit.) . It has a boiling point of 48-49 °C/0.2 mmHg (lit.) and a density of 1.001 g/mL at 25 °C (lit.) .Scientific Research Applications
Derivatization for Analytical Applications
Tert-butyldimethylsilyl chloroacetate is extensively used in the preparation of derivatives for gas chromatography (GC) and mass spectrometry (MS) analyses. For instance, it has been utilized to create tert-butyldimethylsilyl derivatives of various compounds, enhancing their volatility and stability for GC and MS detection. This derivatization process has been applied to analyze alkylphosphonic and alkyl methylphosphonic acids, demonstrating the method's effectiveness in identifying and quantifying these substances in complex mixtures (Purdon, Pagotto, & Miller, 1989).
Protection of Hydroxyl Groups
In synthetic chemistry, protecting hydroxyl groups is crucial for controlling reactivity and preventing unwanted side reactions. Tert-butyldimethylsilyl chloroacetate has been highlighted for its efficiency in protecting hydroxyl groups. This protection is particularly useful in the synthesis of complex molecules, including prostaglandins, where the stability of the protected group under various conditions and its subsequent removal with specificity are of paramount importance (Corey & Venkateswarlu, 1972).
Nucleoside and Nucleotide Chemistry
The tert-butyldimethylsilyl group serves as a versatile protecting group in nucleoside and nucleotide chemistry, facilitating the selective protection and deprotection of hydroxyl groups. This has significant implications for the synthesis of protected deoxynucleosides, crucial intermediates in the production of DNA and RNA sequences. The stability of the tert-butyldimethylsilyl group under various synthesis conditions, coupled with its selective removal, makes it an invaluable tool in molecular biology and drug development (Ogilvie, 1973).
Fluorometric and Chromatographic Analysis
The compound has found applications in fluorometric analysis, where novel reagents like 2',7'-dichlorofluorescein di-tert-butyldimethylsilyl ether have been synthesized for the sensitive detection of fluoride ions. This application underscores the role of tert-butyldimethylsilyl chloroacetate in enhancing analytical methodologies for environmental monitoring and clinical diagnostics (Nakaya et al., 2011).
Synthesis and Stability Studies
Research has also focused on the synthesis of new silylating agents, like tert-butyldimethylsilyl derivatives, for forming hydrolytically stable derivatives of alcohols, phenols, and other functional groups. These derivatives exhibit improved stability and are suitable for electron-capture detection in gas chromatography, further exemplifying the compound's utility in enhancing detection sensitivity and specificity in analytical chemistry (Poole et al., 1980).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Tert-Butyldimethylsilyl chloride is a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . This suggests that it could have more applications in the future in the field of organic synthesis.
Relevant Papers There are several papers related to tert-Butyldimethylsilyl chloroacetate. For instance, one paper discusses the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using efficient and recyclable heterogeneous silver salt of silicotungstic acid catalyst under mild reaction condition . Another paper discusses the synthesis, application, and metabolism of tert-Butyldimethylsilyl chloride .
properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHLZVDTNJVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401511 | |
Record name | tert-Butyldimethylsilyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsilyl chloroacetate | |
CAS RN |
480439-47-2 | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480439-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldimethylsilyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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